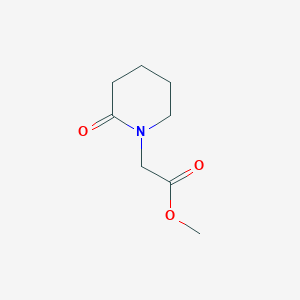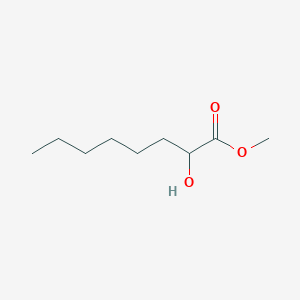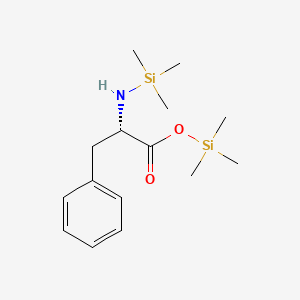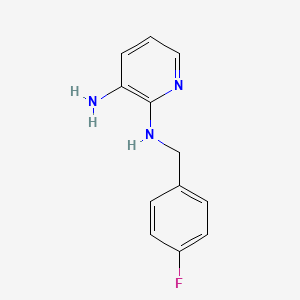
2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile” were not found, similar compounds are often synthesized through condensation or domino reactions . These methods typically involve the reaction of multiple organic compounds under specific conditions .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A study explored the chemistry of 1,3,4-thiadiazin-6-one, demonstrating thermal fragmentation and reaction outcomes that may inform the use of similar structures like 2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile in synthetic chemistry (Baydar, Boyd, & Lindley, 1981). Another research focused on the reaction of related compounds with ethyl chloroformate, leading to the formation of indolizinium and quinolizinium chlorides, suggesting potential pathways for the synthesis and transformation of nitrile-containing compounds (Kawano, Kurimoto, Hatanaka, & Ueda, 1992).
Material Properties and Applications
Further studies investigated the synthesis and X-ray structure of compounds related to 2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile, revealing insights into their charge-transfer complex formation and potential as nonlinear optical materials (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996). Research on novel chalcone derivative compounds indicated their potential for optical device applications due to distinct nonlinear optical absorption behaviors (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Enantioselective Synthesis and Catalysis
Enantiomerically pure derivatives have been synthesized through chemoenzymatic routes, highlighting the utility of these compounds in enantioselective nucleophilic catalysis and the construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Structural and Solvatochromic Studies
The synthesis, structure, and solvatochromic behavior of malononitrile derivatives were reported, with discussions on their reversed solvatochromic behavior in different solvents and implications for their use in materials science (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as pyraclostrobin and other indole derivatives have been reported to target various biological systems . For instance, Pyraclostrobin is used against Botrytis cinerea and Alternaria alternata .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been reported to mediate changes in the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins .
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Studies on similar compounds like ddt have shown that the isomeric composition of organic pollutants can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVFHDSZVODKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)






![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate](/img/structure/B3152534.png)
